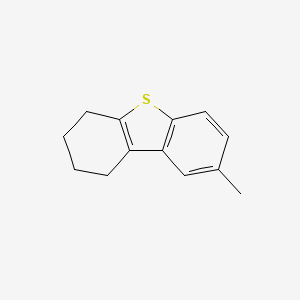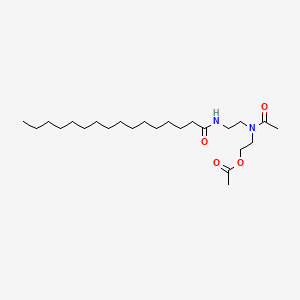
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate is a complex organic compound with a molecular formula of C24H46N2O4. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acetylation of amino groups and the formation of amide bonds. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[(1-Oxohexadecyl)amino]ethyl]octadecanamide: This compound shares structural similarities but differs in its functional groups and chain length.
2-[acetyl[2-[(1-oxohexadecyl)amino]ethyl]amino]ethyl acetate: Another closely related compound with slight variations in its molecular structure.
Uniqueness
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate stands out due to its unique combination of functional groups and long carbon chain, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
94006-16-3 |
|---|---|
Fórmula molecular |
C24H46N2O4 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H46N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(22(2)27)20-21-30-23(3)28/h4-21H2,1-3H3,(H,25,29) |
Clave InChI |
WQSCZRSBIWNPKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCN(CCOC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


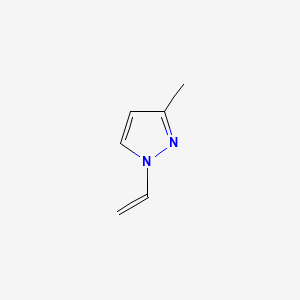
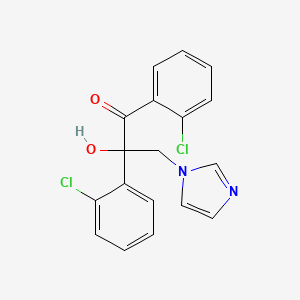

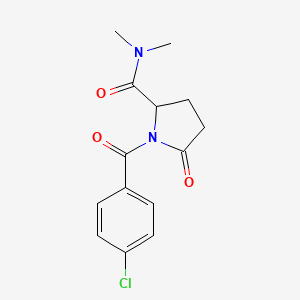
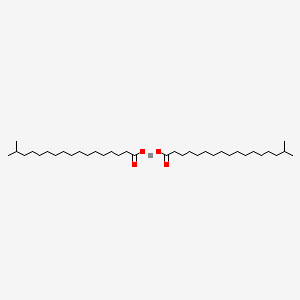
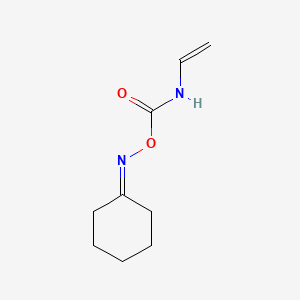

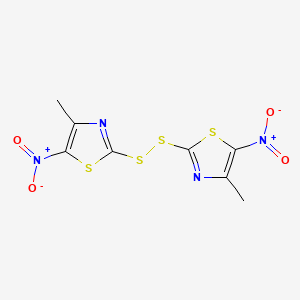
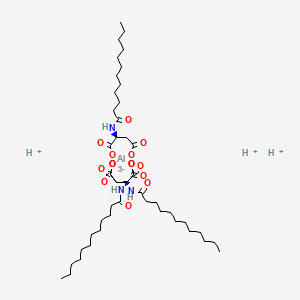
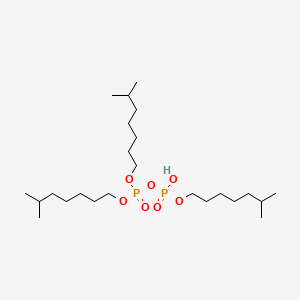

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

